3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one
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Overview
Description
3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one is an organic compound that belongs to the class of chromenones It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a chlorochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps. One common method starts with the bromination of phenylsulfonyl chloride to obtain 4-bromophenylsulfonyl chloride. This intermediate is then reacted with 6-chlorochromen-2-one under suitable conditions to yield the target compound. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological targets and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets. The bromophenyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The chlorochromenone core can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of a chromenone core.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains a valine residue and a sulfonylbenzoyl group, used in antimicrobial studies.
Uniqueness
3-(4-bromobenzenesulfonyl)-6-chloro-2H-chromen-2-one is unique due to its combination of a bromophenyl group, a sulfonyl group, and a chlorochromenone core. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-chlorochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO4S/c16-10-1-4-12(5-2-10)22(19,20)14-8-9-7-11(17)3-6-13(9)21-15(14)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBUXRZMBXIFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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